REACTION_CXSMILES
|
C[Si]([N-][Si](C)(C)C)(C)C.[K+].[CH:11]1([C:17]#[N:18])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1.F[C:20]1[CH:27]=[CH:26][C:23]([C:24]#[N:25])=[CH:22][CH:21]=1.Cl.CCOC(C)=O>C1COCC1>[C:17]([C:11]1([C:20]2[CH:27]=[CH:26][C:23]([C:24]#[N:25])=[CH:22][CH:21]=2)[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1)#[N:18] |f:0.1|
|
Name
|
|
Quantity
|
2.38 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)C#N
|
Name
|
|
Quantity
|
1.33 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C#N)C=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.55 g
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Name
|
heptanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the resulting solution is stirred for 40 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for 2 hours at 0° C. and 10 hours at room temperature
|
Duration
|
10 h
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted with EtOAc (4×50.0 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases are dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated on the rotovaporator
|
Type
|
CUSTOM
|
Details
|
The product is purified by flash chromatography (CombiFlash)
|
Reaction Time |
40 min |
Name
|
|
Type
|
|
Smiles
|
C(#N)C1(CCCCC1)C1=CC=C(C#N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |